Mass Spectrometric Differentiation: +6 Da Mass Shift of Vandetanib-d6 Provides Superior Spectral Separation Compared to +4 Da (d4) Analogs
Vandetanib-d6 provides a +6 Da mass shift relative to unlabeled Vandetanib (analyte m/z 475.1→112.1 vs. ISTD m/z 481.1→118.1), achieved through deuterium incorporation at six positions: the methoxy group (-OCD3) and the N-methylpiperidine moiety (N-CD3) [1]. In comparison, Vandetanib-d4 provides only a +4 Da mass shift (ISTD m/z 479.1→116.2), as validated in the Bai et al. (2011) method for human plasma and CSF [2]. The larger +6 Da shift reduces the risk of isotopic cross-contamination between the analyte's natural abundance M+2, M+3, M+4, and M+5 isotopologues and the internal standard's quantification channel . Industry guidance recommends a minimum mass difference of +3 Da between analyte and SIL-IS to avoid spectral overlap; +6 Da exceeds this threshold by a wider margin than +4 Da, providing enhanced selectivity in complex biological matrices where Vandetanib concentrations may approach the lower limit of quantitation (LLOQ) .
| Evidence Dimension | Mass shift (ΔDa) relative to unlabeled Vandetanib (m/z 475.1) |
|---|---|
| Target Compound Data | +6 Da (m/z 481.1) |
| Comparator Or Baseline | Vandetanib-d4: +4 Da (m/z 479.1); minimum industry-recommended threshold: +3 Da |
| Quantified Difference | +2 Da greater separation than d4 analog; 2× the minimum industry threshold (6 Da vs. 3 Da) |
| Conditions | LC-ESI-MS/MS positive ion mode, MRM monitoring of precursor→product ion transitions |
Why This Matters
The +6 Da mass shift reduces the probability of isotopic cross-talk in the MS quantification channel, directly improving assay specificity and accuracy at low analyte concentrations, which is critical for pharmacokinetic trough-level monitoring and pediatric studies with limited sample volume.
- [1] InvivoChem. Vandetanib-d6 (ZD6474-d6) product page. CAS 1174683-49-8. SMILES: BrC1C=CC(=C(C=1)F)NC1=C2C=C(C(=CC2=NC=N1)OCC1CCN(C([2H])([2H])[2H])CC1)OC([2H])([2H])[2H] View Source
- [2] Bai F, Johnson J, Wang F, et al. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). J Chromatogr B. 2011;879(25):2561-2566. doi:10.1016/j.jchromb.2011.07.012. Monitoring m/z 475.1/112.1 (Vandetanib) and m/z 479.1/116.2 (d4-ISTD). View Source
